molecular formula C9H13N3O2 B14720715 4-(Methylamino)-1-(oxolan-2-yl)pyrimidin-2-one CAS No. 18002-28-3

4-(Methylamino)-1-(oxolan-2-yl)pyrimidin-2-one

Cat. No.: B14720715
CAS No.: 18002-28-3
M. Wt: 195.22 g/mol
InChI Key: FOUNLCJURJAXNI-UHFFFAOYSA-N
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Description

4-(Methylamino)-1-(oxolan-2-yl)pyrimidin-2-one is a heterocyclic compound that features a pyrimidine ring substituted with a methylamino group and an oxolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)-1-(oxolan-2-yl)pyrimidin-2-one typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a β-dicarbonyl compound and a guanidine derivative.

    Substitution with Methylamino Group:

    Attachment of Oxolan-2-yl Group: The oxolan-2-yl group can be introduced via a nucleophilic addition reaction involving an appropriate oxirane derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)-1-(oxolan-2-yl)pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

4-(Methylamino)-1-(oxolan-2-yl)pyrimidin-2-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methylamino)-1-(oxolan-2-yl)pyrimidin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids.

    Pathways Involved: It may modulate biochemical pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-(Amino)-1-(oxolan-2-yl)pyrimidin-2-one: Similar structure but with an amino group instead of a methylamino group.

    4-(Methylamino)-1-(tetrahydrofuran-2-yl)pyrimidin-2-one: Similar structure but with a tetrahydrofuran ring instead of an oxolan ring.

Uniqueness

4-(Methylamino)-1-(oxolan-2-yl)pyrimidin-2-one is unique due to the presence of both the methylamino and oxolan-2-yl groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

18002-28-3

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

4-(methylamino)-1-(oxolan-2-yl)pyrimidin-2-one

InChI

InChI=1S/C9H13N3O2/c1-10-7-4-5-12(9(13)11-7)8-3-2-6-14-8/h4-5,8H,2-3,6H2,1H3,(H,10,11,13)

InChI Key

FOUNLCJURJAXNI-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=O)N(C=C1)C2CCCO2

Origin of Product

United States

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